N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide VU0477573 is a partial negative allosteric modulator of the subtype 5 metabotropic glutamate receptor with in vivo efficacy.
Brand Name: Vulcanchem
CAS No.: 1946021-40-4
VCID: VC0546976
InChI: InChI=1S/C18H17FN2O/c1-3-21(4-2)18(22)17-11-10-15(13-20-17)9-8-14-6-5-7-16(19)12-14/h5-7,10-13H,3-4H2,1-2H3
SMILES: CCN(CC)C(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F
Molecular Formula: C18H17FN2O
Molecular Weight: 296.34

N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide

CAS No.: 1946021-40-4

Cat. No.: VC0546976

Molecular Formula: C18H17FN2O

Molecular Weight: 296.34

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide - 1946021-40-4

Specification

CAS No. 1946021-40-4
Molecular Formula C18H17FN2O
Molecular Weight 296.34
IUPAC Name N,N-diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide
Standard InChI InChI=1S/C18H17FN2O/c1-3-21(4-2)18(22)17-11-10-15(13-20-17)9-8-14-6-5-7-16(19)12-14/h5-7,10-13H,3-4H2,1-2H3
Standard InChI Key OIRFCCGPRDHQIS-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F
Appearance Solid powder

Introduction

Chemical Structure and Properties

Structural Characteristics

N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide features a complex molecular architecture consisting of several key structural elements. The compound includes a pyridine ring with a carboxamide group and an ethynyl linkage connecting to a fluorophenyl group . This unique arrangement contributes significantly to its pharmacological properties and receptor binding profile.

The core structure consists of:

  • A pyridine ring substituted at positions 2 and 5

  • A diethylcarboxamide group at position 2 of the pyridine ring

  • An ethynyl bridge connecting the pyridine ring to a 3-fluorophenyl group

Chemical Identifiers

The compound is precisely identified through various chemical notation systems as detailed in the following table:

Identifier TypeValueSource
CAS Number1946021-40-4
IUPAC NameN,N-diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide
InChIInChI=1S/C18H17FN2O/c1-3-21(4-2)18(22)17-11-10-15(13-20-17)9-8-14-6-5-7-16(19)12-14/h5-7,10-13H,3-4H2,1-2H3
InChIKeyOIRFCCGPRDHQIS-UHFFFAOYSA-N
SMILESCCN(CC)C(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F

Physical and Chemical Properties

The physical and chemical properties of N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide play a crucial role in determining its pharmacokinetic profile and biological activity. These properties are summarized in the table below:

PropertyValueSource
Molecular FormulaC18H17FN2O
Molecular Weight296.3 g/mol (or 296.34 g/mol)
Physical AppearanceSolid powder
SolubilitySoluble in DMSO
Shelf Life>3 years if stored properly
Storage ConditionsDry, dark and at 0-4°C for short term or -20°C for long term

Pharmacological Properties

Pharmacokinetics

N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide exhibits favorable pharmacokinetic properties that enhance its potential as a therapeutic agent:

  • The compound demonstrates an excellent pharmacokinetic profile in rodent models

  • It shows good brain penetration, with dose-dependent full mGlu5 occupancy in the central nervous system following systemic administration

  • The relationship between CNS occupancy and efficacy is well-established, providing a reliable dose-response correlation

Biological Activity

Effects on Metabotropic Glutamate Receptor Subtype 5

N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide exhibits complex effects on mGlu5 signaling pathways:

  • Intracellular Calcium Mobilization: The compound partially inhibits mGlu5-mediated intracellular calcium mobilization, acting as a partial NAM rather than a full antagonist

  • Inositol Phosphate Accumulation: It partially reduces mGlu5-stimulated inositol phosphate accumulation without affecting basal levels, distinguishing it from conventional NAMs that display inverse agonist activity

  • Synaptic Transmission: The compound partially blocks mGlu5-mediated inhibition of synaptic transmission at the hippocampal Schaffer collateral-CA1 synapse

  • ERK1/2 Phosphorylation: Interestingly, it acts as a full NAM when measuring effects on mGlu5-mediated extracellular signal-related kinases 1/2 phosphorylation, suggesting possible functional bias

Comparison with Other mGlu5 NAMs

N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide represents a novel class of mGlu5 modulators with distinctive properties compared to earlier compounds:

PropertyN,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamideConventional mGlu5 NAMs (e.g., MPEP, MTEP)
CooperativityWeak negative cooperativityStrong negative cooperativity
Maximal InhibitionPartial inhibition of mGlu5 signalingComplete inhibition of mGlu5 signaling
Inverse Agonist ActivityNo inverse agonist activityDisplays inverse agonist activity
Functional SelectivityShows pathway-dependent efficacyGenerally similar efficacy across pathways
CNS Occupancy-EfficacyExcellent relationshipVariable relationship

Research Findings and Studies

In Vitro Studies

In vitro studies have characterized the pharmacological properties of N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide at the cellular and molecular levels:

  • Binding studies confirm that the compound interacts with the MPEP binding site on mGlu5 receptors

  • Functional assays demonstrate partial inhibition of various mGlu5-mediated signaling pathways

  • Electrophysiological studies show partial effects on synaptic transmission in hippocampal slices

In Vivo Studies

The in vivo pharmacological profile of N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide has been characterized in animal models:

  • Pharmacokinetic studies demonstrate good brain penetration following systemic administration

  • Receptor occupancy studies show dose-dependent occupancy of mGlu5 receptors in the CNS

  • Behavioral studies reveal anxiolytic effects comparable to established mGlu5 NAMs

Structure-Activity Relationships

Analysis of the structure-activity relationships for N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide and related compounds provides insights into the structural determinants of partial NAM activity. Related compounds with similar structural features but different substituents, such as N-(2,2-dimethylpropyl)-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide, may exhibit different pharmacological profiles .

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